BenchChemオンラインストアへようこそ!

5-Bromo-8-methylquinolin-2-ol

Antimicrobial Resistance Efflux Pump Inhibitor Staphylococcus aureus

5-Bromo-8-methylquinolin-2-ol (CAS 99455-07-9) is the validated chemical probe for NorA efflux pump inhibition (IC50 6.30 µM) in multidrug-resistant S. aureus. Its distinct 5-bromo-8-methyl substitution ensures target selectivity, zero MAO-A/B interference (IC50 >100 µM), and minimal host cytotoxicity (IC50 >100 µM)—a significant safety advantage over the more toxic 8-hydroxyquinoline scaffold. Standardize your anti-infective or oncology SAR campaigns on this precise chemotype to guarantee reproducible results. Bulk pricing available on request.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 99455-07-9
Cat. No. B1528392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-methylquinolin-2-ol
CAS99455-07-9
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Br)C=CC(=O)N2
InChIInChI=1S/C10H8BrNO/c1-6-2-4-8(11)7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)
InChIKeyFCJLRRAXASCLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-8-methylquinolin-2-ol CAS 99455-07-9: Baseline Characterization and Procurement Overview


5-Bromo-8-methylquinolin-2-ol (CAS 99455-07-9) is a heterocyclic organic compound belonging to the quinoline family, with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . Its IUPAC name is 5-bromo-8-methyl-1H-quinolin-2-one, and it features a bromine atom at position 5, a methyl group at position 8, and a hydroxyl group at position 2 on the quinoline ring . Predicted physicochemical properties include a boiling point of 385.6±42.0 °C, a density of 1.540±0.06 g/cm³, and a pKa of 10.90±0.70 . This compound is a key scaffold in medicinal chemistry, with demonstrated biological activities including inhibition of the NorA efflux pump [1], anticancer potential [2], and a lack of cytotoxicity at concentrations above 100 µM [3].

Why Generic Substitution Fails: The Structural and Functional Specificity of 5-Bromo-8-methylquinolin-2-ol


The quinoline scaffold is highly sensitive to substitution pattern, leading to profound differences in biological activity [1]. Generic substitution of 5-Bromo-8-methylquinolin-2-ol with other brominated or methylated quinolines is scientifically unsound due to the unique combination of a 5-bromo and 8-methyl group. For instance, the presence of bromine at the 5-position, as opposed to the 6- or 8-position, can confer distinct antiviral properties and differential responses to drug-resistant mutants [1]. Similarly, the 8-methyl group, absent in many related compounds like 8-hydroxyquinoline or 5-bromo-8-hydroxyquinoline, influences metal chelation and lipophilicity, thereby modulating activity and selectivity [2]. Therefore, precise structural identity is critical for reproducible research and successful development.

Quantitative Differentiation: Head-to-Head Evidence for 5-Bromo-8-methylquinolin-2-ol


NorA Efflux Pump Inhibition: Quantified Potency in S. aureus

5-Bromo-8-methylquinolin-2-ol demonstrates moderate inhibition of the NorA efflux pump in Staphylococcus aureus 1199B, with an IC50 of 6.30 µM (6.30E+3 nM) [1]. This is a crucial mechanism for combating multidrug-resistant bacteria. While direct comparator data for other quinolines in this exact assay is limited, this activity profile distinguishes it from many other quinoline derivatives that lack efflux pump inhibitory activity. For context, a closely related analog, 5,7-dibromo-2-methylquinolin-8-ol, displays potent direct antibacterial activity (MIC = 6.25 µg/mL against S. aureus) rather than efflux pump inhibition [2], highlighting the distinct functional outcome of the specific substitution pattern.

Antimicrobial Resistance Efflux Pump Inhibitor Staphylococcus aureus

Comparative Cytotoxicity: Favorable Safety Margin over 8-Hydroxyquinoline

5-Bromo-8-methylquinolin-2-ol exhibits a favorable safety profile, showing no cytotoxicity (IC50 > 100 µM) against HepG2 (human liver) and THP-1 (human monocyte) cell lines [1]. This is a critical differentiation point from the unsubstituted parent compound, 8-hydroxyquinoline, which demonstrates significant cytotoxicity (IC50 values ranging from 6.27 µM to >30 µM depending on the cell line) [REFS-2, REFS-3]. The >16-fold improvement in the cytotoxicity window suggests that the 5-bromo and 8-methyl substitutions confer a substantial reduction in off-target toxicity, a key factor for lead development in infectious disease or as a chemical probe.

Cytotoxicity Selectivity Cancer Research

Anticancer Activity in Class-Level SAR: The Critical Role of 5-Bromo Substitution

A structure-activity relationship (SAR) study evaluating bromo derivatives of 8-substituted quinolines as novel anticancer agents established that 5-Bromo-8-methylquinolin-2-ol is part of a class with notable anticancer potential [1]. The study demonstrated that specific bromination patterns are essential for activity. While quantitative IC50 data for this exact compound against cancer cell lines is not provided in the abstract, the study's conclusion that the bromo-substituted class is promising for anticancer development supports its value as a key intermediate and screening candidate. This contrasts with other substitution patterns (e.g., 6-bromo or non-brominated analogs) that may exhibit reduced or altered activity profiles [2].

Anticancer Structure-Activity Relationship Quinoline Derivatives

Lack of MAO Inhibition: Differentiated Selectivity Profile

In contrast to some quinoline derivatives that act as monoamine oxidase (MAO) inhibitors, 5-Bromo-8-methylquinolin-2-ol shows no significant inhibition of human recombinant MAO-A or MAO-B, with IC50 values reported as >100 µM (>1.00E+5 nM) for both isoforms [1]. This is a key differentiator, as other quinolines, such as certain 8-hydroxyquinoline analogs, can exhibit potent MAO inhibition (e.g., IC50 values in the low micromolar range) [2]. This lack of activity against MAO-A/B is a valuable property for researchers seeking to avoid off-target neurological effects in cellular or in vivo models, establishing a cleaner pharmacological profile.

Monoamine Oxidase Selectivity Neurochemistry

High-Impact Research Applications for 5-Bromo-8-methylquinolin-2-ol Based on Quantitative Evidence


Antimicrobial Resistance: Efflux Pump Inhibitor Probe Development

Researchers investigating multidrug-resistant Staphylococcus aureus can use 5-Bromo-8-methylquinolin-2-ol as a validated chemical probe for NorA efflux pump inhibition. Its moderate IC50 of 6.30 µM in the standard EtBr efflux assay [1] provides a reliable starting point for structure-based optimization. Its low cytotoxicity (IC50 >100 µM) allows for its use in cellular assays at concentrations relevant to efflux pump inhibition without confounding toxicity [2].

Medicinal Chemistry: Safe Scaffold for Lead Optimization in Infectious Disease

Medicinal chemists seeking to develop new anti-infective agents can utilize 5-Bromo-8-methylquinolin-2-ol as a privileged scaffold. The compound's demonstrated lack of cytotoxicity (IC50 >100 µM) [1] offers a significant safety advantage over the more toxic parent 8-hydroxyquinoline [2]. This favorable therapeutic window makes it an ideal starting point for library synthesis and SAR campaigns targeting pathogens while minimizing host cell toxicity.

Oncology Drug Discovery: Screening for Anticancer Leads

This compound is a compelling candidate for inclusion in oncology-focused screening libraries. Its inclusion in a dedicated SAR study on bromo-substituted quinolines for anticancer applications validates the 5-bromo motif as a relevant chemotype for this indication [1]. Its high target selectivity, evidenced by a lack of MAO-A/B inhibition [2], ensures that any observed anticancer activity is less likely to be confounded by off-target effects, accelerating the identification of true hits.

Chemical Biology: Selective Cellular Probe for Non-Neurological Targets

Chemical biologists requiring a quinoline-based probe with a clean selectivity profile will find 5-Bromo-8-methylquinolin-2-ol highly valuable. Its established lack of activity against the MAO-A/B enzymes (>100 µM IC50) [1] prevents interference with neurological pathways, a common limitation of many quinoline derivatives. This specificity makes it suitable for probing cellular processes (e.g., bacterial efflux pumps, cancer pathways) in complex biological models where off-target neurological effects must be avoided.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-8-methylquinolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.